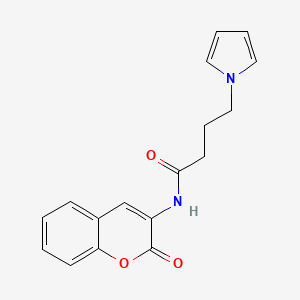
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide and its derivatives have been extensively studied for their synthesis and potential biological activities. For instance, the synthesis and antimicrobial evaluation of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring have been reported, showing moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). This highlights the compound's utility in synthesizing derivatives with potential antimicrobial properties.
Electrochemical Synthesis
The compound's derivatives have been utilized in electrochemical applications, such as in the electrocatalytic synthesis of hydrogen peroxide. Mesoporous nitrogen-doped carbon derived from related ionic liquids has shown to be a highly active, cheap, and selective metal-free catalyst for this purpose, indicating the compound's role in facilitating sustainable chemical processes (Fellinger, Hasché, Strasser, & Antonietti, 2012).
Antimicrobial and Antioxidant Activities
The synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds has been accomplished, showing significant antibacterial and antifungal activities. This development underscores the potential of this compound derivatives in antimicrobial research (Raval, Naik, & Desai, 2012).
Schiff Base Complexes and Their Applications
Schiff base complexes of Cu(II), Ni(II), Cd(II), and Zn(II) with derivatives of this compound have been synthesized and characterized. These complexes have been evaluated for their antimicrobial, antioxidant, and cytotoxic activities, demonstrating the compound's versatility in forming complexes with potential biomedical applications (Zaky, El‐Reash, Fekri, Youssef, & Noori, 2017).
Synthesis of Heterocyclic Compounds
The utility of this compound in the synthesis of heterocyclic compounds, such as chromeno[4,3-b]pyrrol-4(1H)-ones, through a multicomponent reaction and cyclization strategy has been explored. This approach offers efficient access to biologically intriguing scaffolds, highlighting the compound's role in the synthesis of novel heterocyclic structures (Lai & Che, 2020).
Properties
IUPAC Name |
N-(2-oxochromen-3-yl)-4-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(8-5-11-19-9-3-4-10-19)18-14-12-13-6-1-2-7-15(13)22-17(14)21/h1-4,6-7,9-10,12H,5,8,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKJZEKLJNQCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
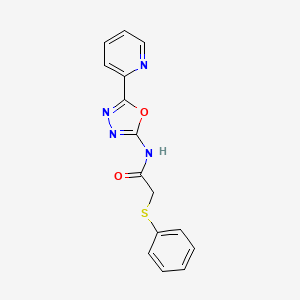

![N-(2,5-dimethylphenyl)-5-isobutyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2662664.png)
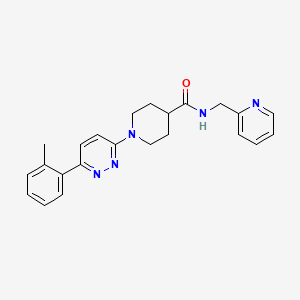
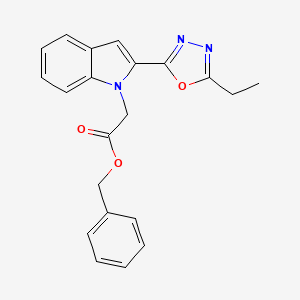
![2,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662671.png)
![8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2662673.png)
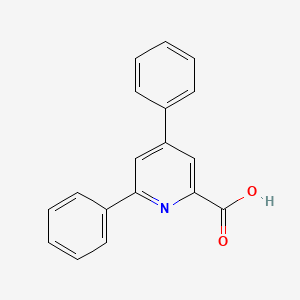
![1-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2662675.png)


![2-Cyclohexyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2662680.png)
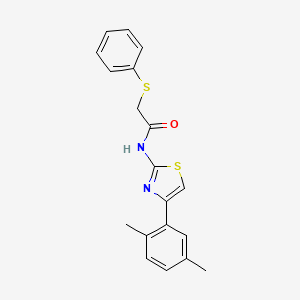
![N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide](/img/structure/B2662683.png)
